2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide is a chemical compound with the molecular formula and a molecular weight of 276.3 g/mol. It is classified under the category of amides and is recognized for its potential applications in pharmaceutical research and development. The compound is identified by the CAS number 2197414-55-2, which is essential for regulatory and safety purposes.
The compound can be sourced from various chemical suppliers, including LGC Standards and Pharmaffiliates, which provide detailed product specifications and availability information . It is typically sold in a neat form and may require specific documentation for purchase due to its controlled status.
2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide belongs to the class of organic compounds known as isoindolines, which are characterized by their bicyclic structure. This compound specifically features an amine group, contributing to its classification as an amide.
The synthesis of 2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide involves several chemical reactions that incorporate various precursors. While specific synthetic routes are not detailed in the available literature, similar compounds are often synthesized through:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to verify the structure and purity of the synthesized compound.
The molecular structure of 2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide can be represented using its SMILES notation: NC(=O)CCC(N1Cc2c(N)cccc2C1=O)C(=O)N
. This notation indicates the presence of functional groups such as amine (-NH2), carbonyl (C=O), and a pentanediamide backbone.
Key structural data includes:
The compound's structure suggests potential interactions with biological targets, making it an interesting subject for pharmacological studies.
The chemical reactivity of 2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide can include:
These reactions require specific conditions to proceed efficiently, including temperature control and the presence of catalysts or solvents that facilitate the desired transformations.
While detailed mechanisms specific to 2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide are not extensively documented, compounds with similar structures often exhibit biological activity through:
Research into related isoindoline derivatives suggests potential applications in treating various diseases due to their ability to modulate biological targets effectively.
The physical properties of 2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide include:
Chemical properties include:
Relevant analyses should be conducted to determine precise solubility limits and stability profiles under various conditions.
The primary applications of 2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide lie within pharmaceutical research, particularly in drug design and development. Its structural features suggest potential roles in:
2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide represents a structurally specialized isoindolinone derivative with systematic nomenclature reflecting its molecular architecture. According to IUPAC conventions, the parent compound is designated as 7-amino-3-oxo-1H-isoindole, with the pentanediamide substituent at the 2-position [8]. This compound is pharmaceutically significant as Lenalidomide Impurity 7 (CAS Registry Number: 2197414-55-2), reflecting its status as a process-related impurity in the synthesis of the immunomodulatory drug lenalidomide [1] [10].
The molecular framework comprises a characteristic γ-lactam isoindolinone core fused with a diamide-functionalized aliphatic chain. Key structural features include:
Table 1: Molecular Characterization Data
Property | Value |
---|---|
CAS Registry Number | 2197414-55-2 |
Molecular Formula | C₁₃H₁₆N₄O₃ |
Molecular Weight | 276.29 g/mol |
Systematic Name | 2-(7-amino-3-oxo-1H-isoindol-2-yl)pentanediamide |
SMILES Notation | NC(=O)CCC(N1Cc2c(N)cccc2C1=O)C(=O)N |
InChI Key | InChI=1S/C13H16N4O3/c14-9-3-1-2-7-8(9)6-17(13(7)20)10(12(16)19)4-5-11(15)18/h1-3,10H,4-6,14H2,(H2,15,18)(H2,16,19) |
This diamide side chain enhances hydrogen-bonding capacity compared to simpler isoindolinones, influencing both its physicochemical behavior and intermolecular interactions in biological systems. The compound’s structural relationship to lenalidomide (where the side chain is a piperidine-2,6-dione ring) positions it as a key structural analog for investigating structure-activity relationships in immunomodulatory drug design [6] [10].
Isoindolinone derivatives emerged as privileged scaffolds in medicinal chemistry following the serendipitous discovery of thalidomide’s immunomodulatory properties in the late 20th century. Early research identified the isoindolinone core as critical for biological activity but associated with severe teratogenicity. This prompted systematic structural refinements to dissociate therapeutic effects from toxicity, leading to second-generation compounds like lenalidomide (3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione) [6] [10].
The historical development of isoindolinone pharmaceuticals progressed through distinct phases:
Within this evolutionary context, 2-(4-amino-1-oxoisoindolin-2-yl)pentanediamide represents a strategic departure from cyclic imides. The open-chain diamide moiety—structurally distinct from lenalidomide’s fused piperidinedione—was developed to probe the steric and electronic requirements for cereblon (CRBN) E3 ubiquitin ligase binding [1] [8]. This compound’s emergence as a characterized impurity during lenalidomide synthesis further underscores its significance in understanding manufacturing byproducts and metabolic pathways of clinical agents [4] [9].
Table 2: Evolution of Key Isoindolinone Derivatives
Compound | Structural Feature | Era | Significance |
---|---|---|---|
Thalidomide | Phthalimide ring | 1960s | First immunomodulatory agent; withdrawn due to toxicity |
Lenalidomide | 4-Amino-piperidinedione fused isoindolinone | 2000s | FDA-approved for multiple myeloma; improved safety |
2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide | Open-chain diamide substituent | 2010s | Synthetic intermediate; impurity reference standard |
2-(4-Amino-1-oxoisoindolin-2-yl)pentanediamide occupies a critical niche in pharmaceutical synthesis as both a process-related impurity and a chemical intermediate in the manufacture of isoindolinone-based therapeutics. During lenalidomide synthesis, it arises primarily through incomplete cyclization or side-chain modification reactions, necessitating rigorous analytical control to ensure final product purity below threshold limits (typically <0.15% in active pharmaceutical ingredients) [1] [8] [10].
Key applications in drug development include:
Table 3: Analytical and Synthetic Applications
Application Domain | Purpose | Methodology |
---|---|---|
Pharmaceutical QC | Quantification in lenalidomide APIs | HPLC with UV detection (LOD: 0.05%) |
Metabolic Studies | Identification of oxidative metabolites | LC-MS/MS fragmentation mapping |
Synthetic Chemistry | Intermediate in novel IMiD® analog design | Solid-phase peptide coupling strategies |
Regulatory Compliance | Batch release testing | Certified reference standards (e.g., TRC-A619168) |
The compound’s commercial availability as a high-purity standard (≥98%) from specialty suppliers like TRC Chemicals and Simson Pharma facilitates these applications [3] [8]. Recent research exploits its diamide structure to develop proteolysis-targeting chimeras (PROTACs), where the flexible linker may enhance degradation efficiency of target oncoproteins. This positions 2-(4-amino-1-oxoisoindolin-2-yl)pentanediamide as an enduring tool for advancing targeted protein degradation therapeutics beyond classical immunomodulatory drugs [4] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7